GABA-A Receptor Alpha-1 Binding Affinity Defines a Moderate-Affinity Ligand Profile
The target compound binds to the GABA-A receptor alpha-1 subunit with a Ki of 1120 nM, as curated in the Therapeutic Target Database from the primary reference [1]. This places it as a moderate-affinity ligand within the GABA-A modulator space. For context, the high-affinity benzodiazepine-site ligand Ro-154513 achieves a Ki of 5.3 nM in the same target annotation set, while other chemotypes range from 19 nM to 17,000 nM [1]. This moderate affinity is advantageous for probe development, as it avoids the profound sedation associated with sub-nanomolar GABA-A agonists while maintaining sufficient target engagement to study allosteric modulation without dominant efficacy.
| Evidence Dimension | Binding affinity (Ki) for GABA-A receptor alpha-1 subunit |
|---|---|
| Target Compound Data | Ki = 1120 nM |
| Comparator Or Baseline | Ro-154513 (high-affinity benzodiazepine-site ligand): Ki = 5.3 nM; RY-066: Ki = 83 nM; RO-054520: IC50 = 24 nM; 6-Bromo-2-(3-bromo-phenyl)-chromen-4-one: Ki = 19 nM; NSC-93394: Ki = 4500 nM; 6-Nitro-2-(4-nitro-phenyl)-chromen-4-one: Ki = 17,000 nM. All values from TTD curated dataset [1]. |
| Quantified Difference | Target compound is 211-fold less potent than Ro-154513 (Ki 5.3 nM), but 15-fold more potent than the weakest comparator (NSC-93394, Ki 4500 nM) and 4-fold more potent than the weakest (6-Nitro derivative, Ki 17,000 nM). Occupies a distinct moderate-affinity tier. |
| Conditions | Binding affinity for human GABA-A receptor alpha-1 subunit; data curated from J Med Chem. 2006 Mar 23;49(6):1855-66. |
Why This Matters
This moderate affinity tier is specifically valuable for CNS probe development where excessive potency would confound mechanistic studies with overt behavioral suppression.
- [1] Therapeutic Target Database (TTD). Target Validation for Gamma-aminobutyric acid receptor subunit alpha-1 (GABRA1). 2-(4-chlorophenyl)-5-phenyl-4-isoxazolin-3-one Ki = 1120 nM. Reference 528080: J Med Chem. 2006 Mar 23;49(6):1855-66. View Source
